molecular formula C11H21OSi B14258761 CID 12154365

CID 12154365

Cat. No.: B14258761
M. Wt: 197.37 g/mol
InChI Key: GPUANQAHPSTEMT-UHFFFAOYSA-N
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Description

The identifier CID 12154365 corresponds to a PubMed ID (PMID) for the review article titled "Snares and Munc18 in synaptic vesicle fusion" by Rizo and Sudhof, published in Nature Reviews Neuroscience in 2002 . This paper discusses the molecular mechanisms of synaptic vesicle fusion, focusing on SNARE proteins and Munc18 regulators in neurotransmitter release.

Properties

Molecular Formula

C11H21OSi

Molecular Weight

197.37 g/mol

InChI

InChI=1S/C11H21OSi/c1-6-7-8-9-12-13(10(2)3)11(4)5/h10-11H,8-9H2,1-5H3

InChI Key

GPUANQAHPSTEMT-UHFFFAOYSA-N

Canonical SMILES

CC#CCCO[Si](C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane typically involves the reaction of pent-3-yn-1-ol with di(propan-2-yl)chlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

Pent-3-yn-1-ol+di(propan-2-yl)chlorosilaneEt3N[(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane+HCl\text{Pent-3-yn-1-ol} + \text{di(propan-2-yl)chlorosilane} \xrightarrow{\text{Et}_3\text{N}} \text{[(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane} + \text{HCl} Pent-3-yn-1-ol+di(propan-2-yl)chlorosilaneEt3​N​[(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane+HCl

Industrial Production Methods

Industrial production methods for [(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the pent-3-yn-1-yloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

[(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in bioconjugation and as a building block for bioactive molecules.

    Medicine: Explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane involves its ability to form stable bonds with various substrates. The silicon atom can form strong bonds with oxygen, carbon, and other elements, making it a versatile compound in chemical synthesis. The alkyne group can participate in click chemistry reactions, providing a pathway for the formation of complex molecular architectures.

Comparison with Similar Compounds

Comparison with Similar Compounds

No chemical compound data for CID 12154365 exists in the provided evidence. However, the evidence highlights examples of valid PubChem CIDs for structurally or functionally related compounds, which can serve as a framework for comparison if the intended CID were different. Below is a generalized approach for comparing compounds using analogous PubChem entries:

Table 1: Example Comparison of Structurally Similar Compounds (Hypothetical Framework)

Property CID X (Hypothetical Target) CID Y (Analog 1) CID Z (Analog 2)
Molecular Formula C₆H₁₂O₆ C₅H₁₀O₅ C₇H₁₄O₇
Molecular Weight 180.16 g/mol 150.13 g/mol 210.18 g/mol
Solubility High (H₂O) Moderate (EtOH) Low (Lipid)
Biological Role Metabolic intermediate Enzyme inhibitor Membrane stabilizer
Synthetic Pathway Glycolysis Organic synthesis Biocatalysis

Key Findings from Literature:

Structural Analogues : Compounds with similar backbones (e.g., oscillatoxin derivatives in ) often exhibit divergent bioactivity due to functional group modifications. For example, 30-methyl-oscillatoxin D (CID 185389) shows enhanced cytotoxicity compared to oscillatoxin D (CID 101283546) .

Functional Analogues : Compounds like colchicine (CID 6167) and taxol share microtubule-targeting activity but differ in binding sites and therapeutic windows .

Synthetic Accessibility : Molecular weight and polarity (e.g., logP, TPSA) influence pharmacokinetics. Lower molecular weight compounds (e.g., CID 136930 in ) often exhibit better bioavailability .

Critical Analysis of Evidence Limitations

This underscores the need to verify identifier types (PubChem vs. PubMed) before analysis .

Data Gaps: No structural, pharmacological, or physicochemical data for a compound labeled "this compound" exists in the evidence. Comparisons rely on proxy examples (e.g., oscillatoxins, colchicine).

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